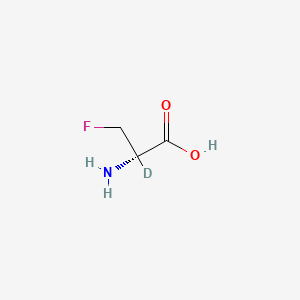

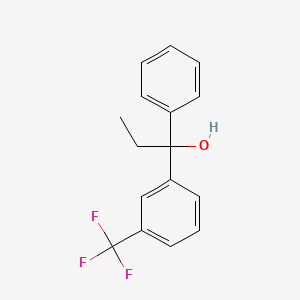

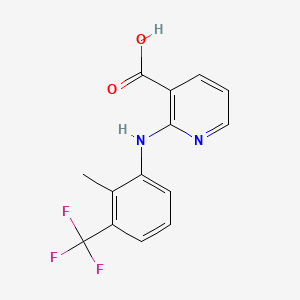

![molecular formula C13H3ClN4O B1672952 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile CAS No. 924296-39-9](/img/structure/B1672952.png)

7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile

Descripción general

Descripción

Molecular Structure Analysis

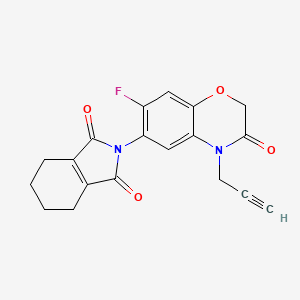

The molecular structure of “7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile” has been studied . It was found that the molecule has potential intramolecular C N⋯S interactions and shows a planar conformation with a small torsion angle .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile” have been reported . The molecule has a molecular weight of 266.64 g/mol, and it is insoluble in water but soluble in ethanol and DMSO with gentle warming and ultrasonic .Aplicaciones Científicas De Investigación

Inhibitor of Deubiquitinating Enzymes

HBX 41108 is known to be a potent and reversible inhibitor of ubiquitin-specific protease (USP) 7 activity . It exhibits uncompetitive inhibition and has little potency toward aspartic, serine, or other non-USP cysteine proteases .

Antiproliferative Agent in Cancer Research

HBX 41108 exhibits antiproliferative potency in cancer cultures (HCT116 GI50 = 1 μM post 24 h treatment) by preventing USP7-mediated p53 deubiquitination . This promotes the expression of p53 target genes and induces p53-dependent apoptosis .

Stabilizer of p53 Protein

HBX 41108 is known to stabilize the p53 protein, a crucial tumor suppressor, by inhibiting its deubiquitination . This leads to the promotion of p53 target genes expression and the induction of p53-dependent apoptosis .

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel analogues with interesting activity as potential inhibitors of ubiquitin-specific proteases .

Development of Non-Fullerene Small Molecule Acceptors (NF-SMAs)

A novel end group of 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (IPC) has been developed and applied in the design and synthesis of NF-SMAs . This has potential applications in the development of organic solar cells (OSCs) based on NF-SMAs .

Green Solvent-Processable, Additive-Free, and Stable Organic Solar Cells

Halogenated 9H-Indeno[1,2-b]Pyrazine-2,3-Dicarbonitrile end groups have been used for the development of green solvent-processable, additive-free, and stable organic solar cells .

Mecanismo De Acción

Target of Action

The primary target of HBX 41108 is the ubiquitin-specific protease (USP) 7 , also known as HAUSP . USP7 is a member of the USP family of deubiquitinating enzymes, which are involved in the removal of ubiquitin from protein substrates .

Mode of Action

HBX 41108 acts as a catalytic site-targeting, uncompetitive, potent, and reversible inhibitor of USP7 . It exhibits little potency toward aspartic, serine, or other non-USP cysteine proteases .

Biochemical Pathways

By inhibiting USP7, HBX 41108 prevents the deubiquitination of the tumor suppressor protein p53 . This promotes the expression of p53 target genes, leading to the induction of p53-dependent apoptosis .

Pharmacokinetics

It is soluble in dmso at a concentration of 2 mg/ml , which may influence its bioavailability.

Result of Action

HBX 41108 exhibits antiproliferative potency in cancer cultures (HCT116 GI50 = 1 μM post 24 h treatment) by preventing USP7-mediated p53 deubiquitination . This leads to the promotion of p53 target genes expression and the induction of p53-dependent apoptosis .

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could affect its stability.

Safety and Hazards

The safety data sheet for “7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

Propiedades

IUPAC Name |

7-chloro-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H3ClN4O/c14-6-1-2-7-8(3-6)13(19)12-11(7)17-9(4-15)10(5-16)18-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGPXXAUSQLTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=NC(=C(N=C23)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00581703 | |

| Record name | 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

CAS RN |

924296-39-9 | |

| Record name | HBX-41108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924296399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HBX-41108 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7JH7KSP8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.